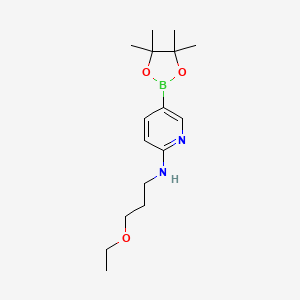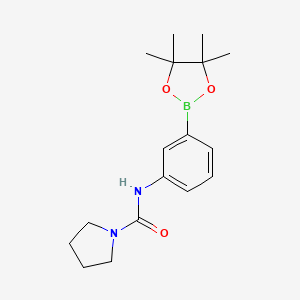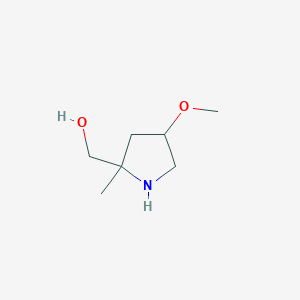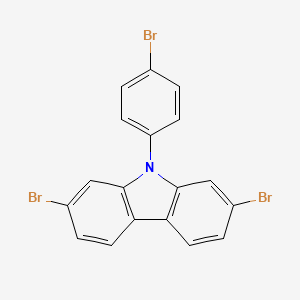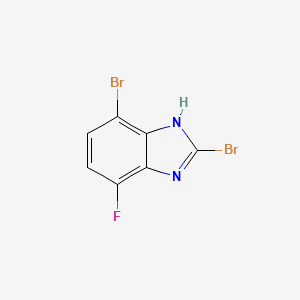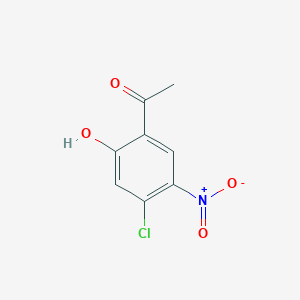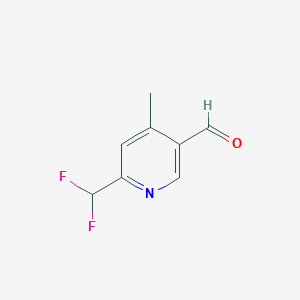
3,5-二甲基-2-苯基吗啉盐酸盐
描述
3,5-Dimethyl-2-phenylmorpholine hydrochloride is a fine chemical that can be used as a versatile building block in the synthesis of complex compounds . It has been shown to be useful in the synthesis of high-quality reagents and reaction components .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-2-phenylmorpholine hydrochloride is C12H18ClNO . Its molecular weight is 227.73 g/mol.科学研究应用
光动力疗法增强
一项研究讨论了增强光动力疗法 (PDT) 有效性的预处理策略,重点是改善原卟啉 IX 在皮肤中的积累。这项研究可能通过说明如何使用化学化合物来修饰生物途径以达到治疗目的而间接相关 (Gerritsen 等人,2008)。
金属到配体的电荷转移
另一项研究回顾了亚铜联苯并菲啉化合物的性质,这些化合物表现出金属到配体的电荷转移 (MLCT) 激发态。这项研究可以深入了解具有光物理学和光化学应用潜力的化学化合物的结构和电子特性 (Scaltrito 等人,2000)。
药代动力学和药效学
对精神活性物质 3,4-二甲基甲卡西酮的研究对其药代动力学、药效学和毒性机制进行了全面的综述。虽然这种化合物不同,但用于研究其作用的方法学方法可能与研究 3,5-二甲基-2-苯基吗啉盐酸盐有关 (Rouxinol 等人,2019)。
化学避孕
对印度中央药物研究所进行的化学避孕研究的回顾包括开发了事后避孕药 Centchroman。本文重点介绍了药物创新过程和合成化合物在医学研究中的应用,这可能类似于研究 3,5-二甲基-2-苯基吗啉盐酸盐的新应用 (Nand,1974)。
作用机制
Target of Action
It is related to phenmetrazine , a drug known to have stimulant and anorectic effects .
Mode of Action
Based on its relation to phenmetrazine and other phenylmorpholines with similar structure , it is likely that 3,5-Dimethyl-2-phenylmorpholine hydrochloride acts as a norepinephrine-dopamine releasing agent . This means it may increase the levels of the neurotransmitters norepinephrine and dopamine in the brain by promoting their release from nerve endings .
Biochemical Pathways
As a norepinephrine-dopamine releasing agent , it is likely to affect pathways involving these neurotransmitters, leading to increased alertness, attention, and energy levels.
Result of Action
As a potential norepinephrine-dopamine releasing agent , it may lead to increased levels of these neurotransmitters in the brain, potentially resulting in stimulant effects.
生化分析
Biochemical Properties
3,5-Dimethyl-2-phenylmorpholine hydrochloride plays a crucial role in biochemical reactions, particularly as a stimulant and anorectic agent . It interacts with several enzymes and proteins, including norepinephrine and dopamine transporters. These interactions enhance the release of norepinephrine and dopamine, leading to increased neurotransmitter levels in the synaptic cleft . This compound also affects the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters .
Cellular Effects
3,5-Dimethyl-2-phenylmorpholine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades . Additionally, this compound affects the expression of genes involved in neurotransmitter synthesis and release, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3,5-Dimethyl-2-phenylmorpholine hydrochloride involves its binding interactions with norepinephrine and dopamine transporters . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission . Furthermore, it modulates the activity of monoamine oxidase, resulting in decreased degradation of neurotransmitters . These actions collectively contribute to its stimulant and anorectic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-2-phenylmorpholine hydrochloride have been observed to change over time . The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-2-phenylmorpholine hydrochloride vary with different dosages in animal models . At low doses, the compound exhibits stimulant and anorectic effects without significant adverse effects . At high doses, it can cause toxicity, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
3,5-Dimethyl-2-phenylmorpholine hydrochloride is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, affecting the metabolic flux of neurotransmitters . These interactions can lead to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-2-phenylmorpholine hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and distribution are influenced by factors such as tissue type, blood flow, and binding affinity .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-2-phenylmorpholine hydrochloride affects its activity and function . It is primarily localized in the cytoplasm and synaptic vesicles, where it interacts with neurotransmitter transporters and receptors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy and function .
属性
IUPAC Name |
3,5-dimethyl-2-phenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVOFMPURVTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(C(N1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126178-41-2 | |
| Record name | 3,5-dimethyl-2-phenylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



